REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]#[N:7].[ClH:8].[CH2:9]([OH:11])[CH3:10]>>[ClH:8].[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[NH:7])[O:11][CH2:9][CH3:10] |f:3.4|
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Name
|
|
Quantity
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25.2 g
|
Type
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reactant
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Smiles
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S1C(=CC=C1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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250 mL
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Type
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reactant
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Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
Cl.S1C(=CC=C1)C(OCC)=N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.3 g | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |